molecular formula C14H28O2 B14738592 2-Decyl-1,3-dioxane CAS No. 6316-42-3

2-Decyl-1,3-dioxane

Cat. No.: B14738592
CAS No.: 6316-42-3
M. Wt: 228.37 g/mol
InChI Key: OPLZSWKPVPZXQY-UHFFFAOYSA-N
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Description

2-Decyl-1,3-dioxane is a six-membered cyclic ether with a decyl (C₁₀H₂₁) substituent at the 2-position of the 1,3-dioxane ring. The molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol. The compound is synthesized via acid-catalyzed condensation of a decyl-substituted carbonyl compound (e.g., decanal or a ketone) with ethylene glycol, a method consistent with other 1,3-dioxane derivatives .

The decyl group imparts significant hydrophobicity, enhancing solubility in nonpolar solvents and influencing thermal stability. Such alkyl-substituted dioxanes are often used as intermediates in organic synthesis, stabilizers, or surfactants due to their amphiphilic nature.

Properties

CAS No.

6316-42-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-decyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-11-14-15-12-10-13-16-14/h14H,2-13H2,1H3

InChI Key

OPLZSWKPVPZXQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including 2-Decyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanediol. The presence of a catalyst like toluenesulfonic acid in refluxing toluene facilitates the continuous removal of water from the reaction mixture, enhancing the yield .

Industrial Production Methods: Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dioxane ring and the decyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .

Mechanism of Action

The mechanism by which 2-Decyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring’s stability and reactivity allow it to participate in various chemical reactions, influencing the compound’s overall behavior. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Decyl-1,3-dioxane, a comparative analysis with structurally related dioxanes is provided below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties Applications Reference
This compound Decyl group at C2 High hydrophobicity; stable under acidic conditions Surfactants, organic synthesis
2-Pentadecyl-1,3-dioxane C15 alkyl at C2 Extreme lipophilicity; low water solubility Lipid bilayer studies
4,4-Dimethyl-1,3-dioxane Two methyl groups at C4 Enhanced ring stability; lower boiling point (∼150°C) Solvent, Prins reaction intermediate
2-(2,4-Dichlorophenyl)-1,3-dioxane Aryl (Cl-substituted) at C2 Antimicrobial activity (IC₅₀: 10–20 µM); UV stability Pharmaceuticals, agrochemicals
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane Ethyl, phenyl, propyl groups Chiral auxiliaries; moderate reactivity in cycloadditions Asymmetric synthesis
2-Methyl-2-pentyl-1,3-dioxane Methyl and pentyl groups at C2 Intermediate hydrophobicity; bp ∼180°C Fragrance intermediates

Key Insights

Substituent Effects :

  • Alkyl Chain Length : Longer chains (e.g., decyl vs. pentyl) increase hydrophobicity and thermal stability but reduce reactivity with polar reagents. For instance, 2-pentadecyl-1,3-dioxane is nearly insoluble in water, whereas 2-methyl-2-pentyl-1,3-dioxane exhibits partial solubility .
  • Aryl vs. Alkyl : Aryl-substituted dioxanes (e.g., 2-(2,4-dichlorophenyl)-1,3-dioxane) demonstrate biological activity (e.g., antimicrobial) due to electron-withdrawing groups, unlike alkyl derivatives .

Conformational Behavior :
Substituent position critically affects conformational equilibria. For example, 5-methyl-1,3-dioxanes exhibit a slight preference for equatorial conformers (ΔG° = 0.83 kcal/mol), while substituents at C2 (e.g., decyl) induce greater steric effects, stabilizing chair conformations .

Synthetic Utility: Alkyl-substituted dioxanes (e.g., 2-decyl) are preferred in surfactant formulations due to their nonpolar tails. Halogenated aryl derivatives are prioritized in drug discovery for their target-specific interactions .

Table 2: Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Water Solubility (mg/L)
This compound 228.37 290–300 5.8 <1
2-Pentadecyl-1,3-dioxane 312.50 >300 9.2 Insoluble
4,4-Dimethyl-1,3-dioxane 116.16 ~150 1.2 1,000
2-(2,4-Dichlorophenyl)-1,3-dioxane 237.10 220–230 3.5 50

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